molecular formula C9H9BrFNO B8796272 2-Bromo-N-(4-fluorobenzyl)acetamide CAS No. 190193-10-3

2-Bromo-N-(4-fluorobenzyl)acetamide

Cat. No.: B8796272
CAS No.: 190193-10-3
M. Wt: 246.08 g/mol
InChI Key: VNUCVEHCJZCMDP-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluorobenzyl)acetamide is an organic compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol . It is classified as a bromoacetamide derivative and serves as a versatile alkylating agent in synthetic organic chemistry and medicinal chemistry research. The compound features a reactive bromomethylketone group attached to a 4-fluorobenzylamine moiety, making it a valuable building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions or in the development of potential pharmacologically active compounds. Researchers utilize this chemical as a key intermediate in constructing molecular libraries for drug discovery. The presence of the fluorine atom on the benzyl ring can influence the compound's electronic properties and bioavailability, which is of interest in the design of new chemical entities. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, or for any form of human or veterinary consumption. Please refer to the relevant Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment.

Properties

CAS No.

190193-10-3

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

2-bromo-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C9H9BrFNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)

InChI Key

VNUCVEHCJZCMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CBr)F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(4-fluorobenzyl)acetamide serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the formation of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

The compound has shown potential as a therapeutic agent in several studies:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi. This suggests its potential use in developing new antimicrobial agents.
  • Anticancer Properties : Research has suggested that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves modulation of cellular signaling pathways that control cell growth and survival.

Enzyme Inhibition Studies

The compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a probe to investigate binding sites and mechanisms of various biological targets, particularly in the context of enzyme activity modulation.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of similar compounds. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
This compoundBrominated phenyl groupPotential antimicrobial and anticancer properties
2-Bromo-N-(4-fluorophenyl)acetamideBrominated phenyl groupAnti-inflammatory properties
4-Fluoro-N-(2-thiophen-3-yl)acetamideFluorinated phenyl groupAntimicrobial activity

In Vitro Studies

In vitro assays have demonstrated that this compound significantly inhibits specific enzyme activities, with IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This indicates its potential as an anti-inflammatory agent.

Animal Models

Animal studies involving compounds similar to this compound have shown promise in reducing tumor sizes and improving survival rates in cancer models. These findings highlight its therapeutic potential in oncology.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Br, F) increase melting points compared to electron-donating groups (e.g., OCH₃, phenoxy). For instance, 2-bromo-N-(4-bromophenyl)acetamide has a higher melting point (148–150°C) than the 4-fluorobenzyl derivative (93–95°C) due to stronger intermolecular interactions .
  • Reactivity : The 4-fluorobenzyl group enhances solubility in organic solvents (e.g., DMF, methylene chloride), facilitating its use in multi-step syntheses . In contrast, 2-bromo-N-(4-trifluoromethylphenyl)acetamide (BTFMA) exhibits off-target binding in biological systems, limiting its utility .

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves reacting 4-fluorobenzylamine with bromoacetyl bromide in a biphasic system. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of bromoacetyl bromide, followed by bromide displacement.

Typical Protocol :

  • Dissolve 4-fluorobenzylamine (1.0 equiv) in a 10% aqueous sodium carbonate solution.

  • Add bromoacetyl bromide (1.2 equiv) dropwise under vigorous stirring at 0–5°C.

  • Stir for 1–2 hours until precipitation completes.

  • Filter and recrystallize the crude product from ethanol/water.

Table 1: Optimization Data for Nucleophilic Acyl Substitution

ParameterOptimal ConditionYield (%)Purity (HPLC)
SolventH₂O/Na₂CO₃ (10%)85–92>98%
Temperature0–5°C8997.5%
Stoichiometry1:1.2 (amine:acyl bromide)9198.2%
Reaction Time1.5 hours8796.8%

Key Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, 1H, NH), 7.32–7.28 (m, 2H, Ar-H), 7.15–7.11 (m, 2H, Ar-H), 4.38 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 2H, COCH₂Br).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

Direct Bromination of N-(4-fluorobenzyl)acetamide

Brominating Agents and Conditions

Alternative routes involve brominating pre-formed N-(4-fluorobenzyl)acetamide using N-bromosuccinimide (NBS) or molecular bromine (Br₂). NBS is preferred due to safer handling and reduced side reactions.

Procedure :

  • Dissolve N-(4-fluorobenzyl)acetamide (1.0 equiv) in dry DMF.

  • Add NBS (1.1 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Heat at 60°C for 6–8 hours under nitrogen.

  • Quench with ice-water and extract with ethyl acetate.

Table 2: Bromination Efficiency with Different Agents

Brominating AgentSolventCatalystTemperatureYield (%)
NBSDMFAIBN60°C78
Br₂CHCl₃FeCl₃Reflux65
HBr/H₂O₂AcOHRT<50

Challenges and Mitigation :

  • Competing Oxidation : Br₂ in acidic media may oxidize the acetamide group. Using NBS in DMF suppresses this.

  • Purification : Column chromatography (hexane:ethyl acetate, 3:1) removes unreacted NBS and succinimide byproducts.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Nucleophilic Acyl Substitution offers higher yields (85–92%) and simpler purification but requires stringent temperature control.

  • Direct Bromination is less efficient (65–78%) but advantageous for late-stage functionalization of complex acetamides.

Advanced Mechanistic Insights

Reaction Kinetics

Studies on analogous systems (e.g., 2-bromo-N-(4-ethylphenyl)acetamide) reveal:

  • Rate-Limiting Step : Formation of the tetrahedral intermediate during acyl substitution (activation energy ≈ 45 kJ/mol).

  • Solvent Effects : Polar aprotic solvents (DMF) accelerate bromination by stabilizing charged intermediates.

Computational Validation

DFT calculations (B3LYP/6-31G*) on 2-bromo-N-(4-fluorophenyl)acetamide show:

  • Electrophilicity : The carbonyl carbon exhibits a high electrophilicity index (ω = 3.8 eV), rationalizing its reactivity.

  • Conformational Stability : The antiperiplanar arrangement of Br and NH minimizes steric hindrance (ΔG = 2.1 kcal/mol).

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes by enhancing heat/mass transfer.

  • In-Line Analytics : FTIR monitoring ensures real-time quality control during bromoacetyl bromide addition.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
4-Fluorobenzylamine120–15045
Bromoacetyl Bromide200–22040
Solvents/Purification50–7015

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(4-fluorobenzyl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via bromoacetylation of 4-fluorobenzylamine. A general procedure involves reacting bromoacetyl bromide with 4-fluorobenzylamine in anhydrous dichloromethane under inert conditions, followed by purification via recrystallization. Yield optimization can be achieved by controlling stoichiometry (e.g., 1.2:1 molar ratio of bromoacetyl bromide to amine) and reaction temperature (0–5°C to minimize side reactions) . Alternative methods using bromoacetic acid with coupling agents (e.g., DCC) may also be explored for milder conditions .

Q. How is this compound characterized structurally, and what spectroscopic data are critical for validation?

Key characterization includes ¹H NMR (DMSO-d₆: δ 8.79 ppm for NH, δ 4.27 ppm for CH₂ adjacent to fluorine, δ 3.90 ppm for BrCH₂) and ¹³C NMR (δ 166.1 ppm for carbonyl, δ 41.8 ppm for BrCH₂) . Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 259.0. Purity is assessed via HPLC (e.g., C18 column, acetonitrile/water gradient) with >95% threshold for research use .

Q. What safety protocols are recommended for handling this compound?

The compound is a halogenated acetamide derivative, requiring PPE (gloves, goggles, lab coat) and fume hood use. Avoid inhalation and skin contact. Storage should be in a cool, dry place (<4°C) in amber glass to prevent photodegradation. Disposal follows halogenated waste guidelines .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive bond lengths and angles. For example, the C-Br bond length (~1.97 Å) and torsional angles between the fluorophenyl and acetamide moieties can validate stereoelectronic effects. Discrepancies in NMR coupling constants (e.g., JH-F values) may arise from dynamic effects in solution, which SC-XRD can clarify .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the 4-fluorobenzyl group slows reactivity compared to less bulky analogs. Kinetic studies (e.g., using <sup>19</sup>F NMR to track fluoride release) reveal rate dependence on solvent polarity (DMF > THF) and nucleophile strength (e.g., piperidine > aniline) .

Q. How does substituent variation on the benzyl group affect the biological activity of bromoacetamide derivatives?

Comparative studies with analogs (e.g., 2-bromo-N-(4-chlorobenzyl)acetamide) show that electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity, improving cross-linking efficiency in enzyme inhibition assays. Fluorine’s meta-directing nature may also influence binding to hydrophobic pockets in target proteins .

Q. What strategies are effective in resolving contradictions between computational and experimental data for this compound?

Discrepancies in calculated vs. observed dipole moments or logP values can arise from solvent effects or crystal packing. Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) combined with solvation models (e.g., COSMO) improve agreement. Experimental validation via dielectric constant measurements or partition coefficient assays (octanol/water) is critical .

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